![molecular formula C14H17N3O2 B11853990 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Metoxifenil)-1,4,7-triazaspiro[45]dec-3-en-2-ona es un compuesto químico conocido por su estructura y propiedades únicas. Es un compuesto espiro, lo que significa que tiene una estructura bicíclica con un solo átomo común a ambos anillos.
Métodos De Preparación
La síntesis de 3-(2-Metoxifenil)-1,4,7-triazaspiro[4.5]dec-3-en-2-ona implica múltiples pasos. Uno de los intermediarios clave en su síntesis es la cis-8-Metoxil-1,3-diazaspiro[4.5]decano-2,4-diona. La ruta sintética incluye la hidrogenación catalítica, la oxidación y la reacción de Bucherer-Bergs con 4-metoxilciclohexan-1-ona como material de partida . El rendimiento general del compuesto se puede optimizar mediante hidrólisis, esterificación, acilación, condensación intramolecular y O-acilación . Los métodos de producción industrial se centran en optimizar estos pasos para lograr altos rendimientos y rentabilidad.
Análisis De Reacciones Químicas
3-(2-Metoxifenil)-1,4,7-triazaspiro[4.5]dec-3-en-2-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes para introducir oxígeno en la molécula.
Reducción: Los agentes reductores se utilizan para eliminar oxígeno o agregar hidrógeno a la molécula.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Hidrólisis: Esta reacción implica la ruptura de enlaces químicos mediante la adición de agua.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la hidrólisis puede conducir a la formación de ácidos carboxílicos o alcoholes, mientras que la oxidación puede producir cetonas o aldehídos.
Aplicaciones Científicas De Investigación
3-(2-Metoxifenil)-1,4,7-triazaspiro[4.5]dec-3-en-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como material de referencia y en la síntesis de otras moléculas complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar procesos e interacciones biológicas.
Industria: El compuesto se utiliza en el desarrollo de pesticidas y otros agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Metoxifenil)-1,4,7-triazaspiro[4.5]dec-3-en-2-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, actúa como un inhibidor de ACC, interrumpiendo la biosíntesis de lípidos en los insectos . Esto lo hace eficaz contra insectos perforadores-chupadores como áfidos, ácaros y moscas blancas. El compuesto es sistémico, lo que significa que puede transportarse a través de la planta, brindando protección integral .
Comparación Con Compuestos Similares
3-(2-Metoxifenil)-1,4,7-triazaspiro[4.5]dec-3-en-2-ona se puede comparar con otros compuestos similares como:
Spirotetramat: Otro compuesto espiro con propiedades insecticidas similares.
3-(2,5-Dimetilfenil)-8-metoxil-2-oxo-1-azaspiro[4.5]dec-3-en-4-il carbonato de etilo: Un compuesto con una estructura similar pero diferentes grupos funcionales.
La singularidad de 3-(2-Metoxifenil)-1,4,7-triazaspiro[4.5]dec-3-en-2-ona radica en sus interacciones moleculares específicas y la gama de aplicaciones que ofrece en diversos campos.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18) |
Clave InChI |
NCEWPWBEBLCSOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



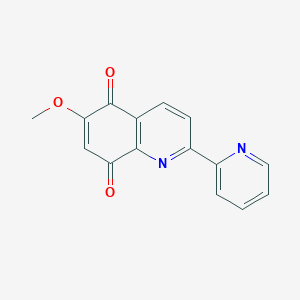

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
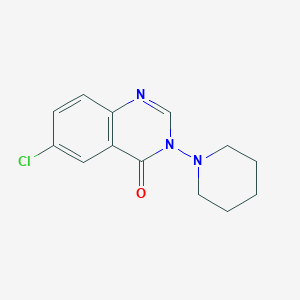
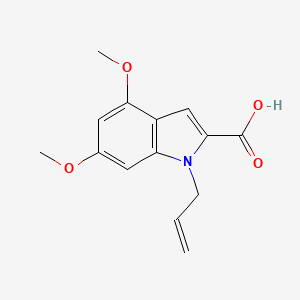
![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
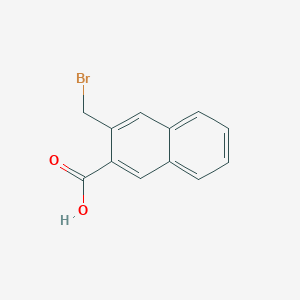
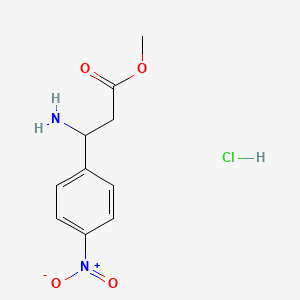

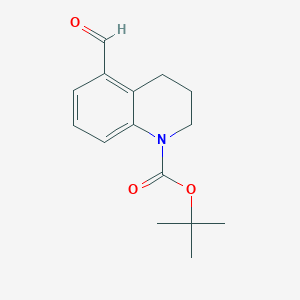

![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)

